molecular formula C10H14FNO3 B8269015 Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate

Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate

Cat. No.: B8269015
M. Wt: 215.22 g/mol
InChI Key: AMVVXLSSVZDGEQ-XCBNKYQSSA-N
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Description

Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate is a fluorinated heterocyclic compound. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom in the structure can significantly alter the compound’s chemical and biological properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a fluorinated amine with a suitable ketoester, followed by cyclization to form the pyrrolizine ring. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The fluorine atom in the structure can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to altered biological activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2R,8S)-2-chloro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate
  • Ethyl (2R,8S)-2-bromo-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate
  • Ethyl (2R,8S)-2-iodo-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate

Uniqueness

The presence of the fluorine atom in Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate imparts unique properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO3/c1-2-15-9(14)10-4-3-8(13)12(10)6-7(11)5-10/h7H,2-6H2,1H3/t7-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVVXLSSVZDGEQ-XCBNKYQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(=O)N1CC(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]12CCC(=O)N1C[C@@H](C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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